molecular formula C25H21N3O B8689895 N-cyclopropyl-4-methyl-3-(4-phenylquinazolin-7-yl)benzamide CAS No. 832114-25-7

N-cyclopropyl-4-methyl-3-(4-phenylquinazolin-7-yl)benzamide

Cat. No. B8689895
Key on ui cas rn: 832114-25-7
M. Wt: 379.5 g/mol
InChI Key: YOEPYRRTMCNYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700622B2

Procedure details

The mixture of 3′-Amino-4′-benzoyl-6-methyl-biphenyl-3-carboxylic acid cyclopropylamide from Example 15 (20 mg, 0.054 mmol) and formamide (2.9 mg, 0.065 mmol) in 0.7 mL acetic acid was stirred at 180° C. for 10 minutes in microwave. The solvents were removed under reduced pressure. The residue was dissolved in 50 mL of ethyl acetate and was washed with sat. aqueous NaHCO3 (10 mL), water (10 mL), and brine (10 mL), dried over MgSO4, and the solvents were evaporated. The residue was purified by preparative TLC sheet (methylene chloride:methanol=10:1) to give a colorless solid (4.6 mg, 22%)
Name
3′-Amino-4′-benzoyl-6-methyl-biphenyl-3-carboxylic acid cyclopropylamide
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2.9 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Yield
22%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:30])[C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([C:13]3[CH:22]=[C:21]4[C:16]([C:17]([C:24]5[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=5)=[N:18][C:19](=O)[NH:20]4)=[CH:15][CH:14]=3)[CH:7]=2)[CH2:3][CH2:2]1.C(N)=O>C(O)(=O)C>[CH:1]1([NH:4][C:5](=[O:30])[C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([C:13]3[CH:22]=[C:21]4[C:16]([C:17]([C:24]5[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=5)=[N:18][CH:19]=[N:20]4)=[CH:15][CH:14]=3)[CH:7]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
3′-Amino-4′-benzoyl-6-methyl-biphenyl-3-carboxylic acid cyclopropylamide
Quantity
20 mg
Type
reactant
Smiles
C1(CC1)NC(C1=CC(=C(C=C1)C)C1=CC=C2C(=NC(NC2=C1)=O)C1=CC=CC=C1)=O
Name
Quantity
2.9 mg
Type
reactant
Smiles
C(=O)N
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. for 10 minutes in microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL of ethyl acetate
WASH
Type
WASH
Details
was washed with sat. aqueous NaHCO3 (10 mL), water (10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC sheet (methylene chloride:methanol=10:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=C(C=C1)C)C1=CC=C2C(=NC=NC2=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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